3-[(Methanesulfonyl)methyl]-1H-indol-1-ol
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Overview
Description
3-[(Methanesulfonyl)methyl]-1H-indol-1-ol is a compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methanesulfonyl)methyl]-1H-indol-1-ol typically involves the introduction of the methanesulfonyl group to the indole ring. One common method is the reaction of indole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(Methanesulfonyl)methyl]-1H-indol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce methyl-substituted indole derivatives.
Scientific Research Applications
3-[(Methanesulfonyl)methyl]-1H-indol-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Methanesulfonyl)methyl]-1H-indol-1-ol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate
- Indole derivatives with different substituents on the indole ring
Uniqueness
3-[(Methanesulfonyl)methyl]-1H-indol-1-ol is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
183621-67-2 |
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Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
1-hydroxy-3-(methylsulfonylmethyl)indole |
InChI |
InChI=1S/C10H11NO3S/c1-15(13,14)7-8-6-11(12)10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3 |
InChI Key |
FVCHKBRQFLBJTP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CN(C2=CC=CC=C21)O |
Origin of Product |
United States |
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